molecular formula C13H16N2O2 B4195658 5-tert-butyl-5-phenyl-2,4-imidazolidinedione

5-tert-butyl-5-phenyl-2,4-imidazolidinedione

Cat. No. B4195658
M. Wt: 232.28 g/mol
InChI Key: RMOQJHCTXWYNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-5-phenyl-2,4-imidazolidinedione (also known as TPI) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. TPI is a cyclic urea derivative that has been found to possess anticonvulsant, antihypertensive, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of TPI is not fully understood, but it is believed to work by modulating the activity of ion channels in the brain. TPI has been shown to selectively bind to certain types of ion channels, which can reduce the excitability of neurons and prevent the onset of seizures.
Biochemical and Physiological Effects:
TPI has been found to have a number of biochemical and physiological effects. In addition to its anticonvulsant properties, TPI has been shown to have antihypertensive and anti-inflammatory effects. TPI has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of TPI for lab experiments is its high purity and excellent yields. This makes it a reliable and consistent compound for use in research. However, one limitation of TPI is its relatively high cost compared to other compounds, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on TPI. One area of interest is the development of TPI analogs with improved properties, such as increased potency or lower toxicity. Another area of interest is the study of TPI in combination with other drugs, to determine if it can enhance their therapeutic effects. Finally, further studies are needed to fully understand the mechanism of action of TPI, which could lead to the development of new drugs for the treatment of epilepsy and other neurological disorders.

Scientific Research Applications

TPI has been extensively studied for its potential applications in the field of medicine and drug development. One of the most promising applications of TPI is its anticonvulsant properties. Studies have shown that TPI can inhibit seizures in animal models, making it a potential candidate for the treatment of epilepsy.

properties

IUPAC Name

5-tert-butyl-5-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-12(2,3)13(9-7-5-4-6-8-9)10(16)14-11(17)15-13/h4-8H,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOQJHCTXWYNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(C(=O)NC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-5-phenylimidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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